molecular formula C10H13ClN4O B6224956 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride CAS No. 69999-48-0

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

カタログ番号 B6224956
CAS番号: 69999-48-0
分子量: 240.7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride, commonly referred to as ‘TATHD’, is an organic compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound containing four nitrogen atoms, and is a derivative of the tricyclic tricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one. TATHD has been used in the synthesis of a variety of drugs, including the anti-cancer drug topotecan, and has been studied for its potential use in the treatment of a variety of diseases.

科学的研究の応用

TATHD has been studied extensively in the field of medicinal chemistry, and has been used in the synthesis of a variety of drugs, including the anti-cancer drug topotecan. It has also been studied for its potential use in the treatment of a variety of diseases, including Alzheimer’s, Parkinson’s, and Huntington’s diseases. In addition, TATHD has been studied for its potential use in the treatment of inflammation, pain, and cancer.

作用機序

The mechanism of action of TATHD is not fully understood, but it is believed to be related to its ability to interact with a variety of cellular proteins and enzymes. TATHD has been shown to interact with a variety of proteins involved in signal transduction pathways, including G-proteins, protein kinases, and phosphatases. It has also been shown to interact with enzymes involved in the metabolism of various drugs and toxins, including cytochrome P450 enzymes.
Biochemical and Physiological Effects
TATHD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes involved in signal transduction pathways, including G-proteins, protein kinases, and phosphatases. In addition, TATHD has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs and toxins, including cytochrome P450 enzymes. It has also been shown to have anti-inflammatory, analgesic, and anti-cancer effects.

実験室実験の利点と制限

The main advantage of using TATHD in laboratory experiments is its stability. TATHD is a relatively stable compound, and is not easily degraded by air or light. In addition, it can be synthesized relatively easily using the Schotten-Baumann reaction. However, there are some limitations to using TATHD in laboratory experiments. For example, it is a relatively expensive compound, and the reaction conditions necessary for its synthesis can be difficult to control. In addition, TATHD is a relatively toxic compound, and should be handled with caution.

将来の方向性

Future research on TATHD should focus on its potential use in the treatment of a variety of diseases. In particular, further research should be conducted to determine the exact mechanism of action of TATHD and its potential therapeutic effects. In addition, further research should be conducted to determine the optimal dosage and administration of TATHD for the treatment of various diseases. Finally, further research should be conducted to develop more efficient and cost-effective methods for the synthesis of TATHD.

合成法

TATHD can be synthesized using a variety of methods, including the Schotten-Baumann reaction, the Beckmann rearrangement, and the Curtius rearrangement. The Schotten-Baumann reaction is the most commonly used method for the synthesis of TATHD, and involves the reaction of a carboxylic acid with an amine in the presence of an acid catalyst. The Beckmann rearrangement is a method of converting an oxime to an amide, which can then be used in the synthesis of TATHD. The Curtius rearrangement is a method of converting an isocyanate to an isothiocyanate, which can then be used in the synthesis of TATHD.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves the condensation of 1,2-diaminobenzene with 1,3-dibromopropane followed by cyclization with sodium ethoxide to form the intermediate compound. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the final product.", "Starting Materials": [ "1,2-diaminobenzene", "1,3-dibromopropane", "sodium ethoxide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 1,2-diaminobenzene with 1,3-dibromopropane in the presence of a base such as sodium ethoxide to form the intermediate compound.", "Step 2: Cyclization of the intermediate compound with sodium ethoxide to form the bicyclic intermediate.", "Step 3: Reaction of the bicyclic intermediate with sodium nitrite and hydrochloric acid to form the final product, 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride." ] }

CAS番号

69999-48-0

製品名

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

分子式

C10H13ClN4O

分子量

240.7

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。